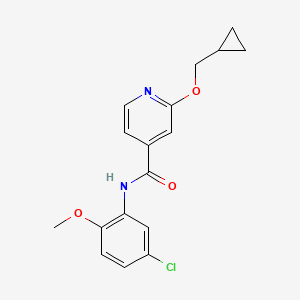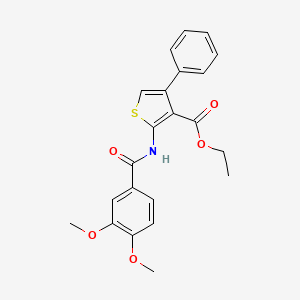![molecular formula C15H19N3O B2866186 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 2059914-34-8](/img/no-structure.png)
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analgesic Activity
The compound has been studied for its potential use as an analgesic agent. Its structure is similar to that of pyrrolo[3,4-c]pyridine derivatives, which have shown significant promise in pain management. These derivatives can interact with biological targets that modulate pain signals, offering a new avenue for the development of painkillers .
Sedative Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine, which share a structural resemblance with the compound , possess sedative properties. This suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” could be useful in the development of new sedatives .
Antidiabetic Potential
The biological activity of pyrrolo[3,4-c]pyridine derivatives extends to antidiabetic effects. Given the structural similarity, “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may also exhibit potential in treating diabetes by influencing glucose metabolism or insulin signaling .
Antimycobacterial Use
Some pyrrolo[3,4-c]pyridine derivatives have been found to have antimycobacterial activity, which could make them valuable in the fight against tuberculosis and other mycobacterial infections. This compound could be explored for similar applications .
Antiviral Applications
The compound’s framework is conducive to antiviral activity, as seen in related pyrrolo[3,4-c]pyridine derivatives. It could be used in the synthesis of agents targeting various viral infections, including HIV-1, by inhibiting essential viral enzymes or replication processes .
Antitumor and Anticancer Roles
“3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may serve as a scaffold for developing antitumor and anticancer agents. Its structure is similar to compounds that have shown activity against cancer cells, possibly through mechanisms like topoisomerase inhibition .
Neuroprotective Effects
Given the neuroactive potential of related compounds, this chemical could be investigated for its neuroprotective effects. It might offer therapeutic benefits in neurodegenerative diseases or conditions involving neural damage .
Immune System Modulation
The compound could have applications in modulating the immune system. Pyrrolo[3,4-c]pyridine derivatives have been shown to affect immune responses, which suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” might be useful in treating autoimmune diseases or in immunotherapy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves the reaction of 4-aminocyclohexylamine with 1,2-dihydroisoquinoline-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-aminocyclohexylamine", "1,2-dihydroisoquinoline-1,3-dione" ], "Reaction": [ "To a solution of 4-aminocyclohexylamine (1.0 equiv) in a suitable solvent, add 1,2-dihydroisoquinoline-1,3-dione (1.1 equiv) and a catalytic amount of a suitable catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one as a white solid." ] } | |
Numéro CAS |
2059914-34-8 |
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.337 |
Nom IUPAC |
3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19) |
Clé InChI |
WOUOAMIMUMVMDK-HAQNSBGRSA-N |
SMILES |
C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)
![N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2866107.png)
![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)


![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)
![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)
![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)
![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)